
4-Fluoroquinoline
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of fluorinated quinolines, such as 4-Fluoroquinoline, involves a variety of methods. These include cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations . Novel approaches to functionalization of polyfluorinated quinolines, including nucleophilic displacement of fluorine atoms, cross-coupling reactions, and synthesis on the basis of organometallic compounds have also been considered .Molecular Structure Analysis
The molecular structure of 4-Fluoroquinoline consists of a quinoline ring with a fluorine atom at the 4th position . The compound has a monoisotopic mass of 147.048431 Da .Chemical Reactions Analysis
Fluoroquinolones, including 4-Fluoroquinoline, undergo various chemical reactions. These include cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations . Other reactions involve nucleophilic displacement of fluorine atoms, cross-coupling reactions, and synthesis based on organometallic compounds .Physical And Chemical Properties Analysis
4-Fluoroquinoline is a pale-yellow to yellow-brown solid . The compound’s physical and chemical properties, such as its dissociation constants, are essential for practical purposes and for interpreting its environmental fate .Wissenschaftliche Forschungsanwendungen
Antibacterial Agents
4-Fluoroquinoline derivatives are widely recognized for their potent antibacterial properties. The incorporation of a fluorine atom into the quinoline structure enhances the compound’s ability to inhibit bacterial DNA gyrase, a critical enzyme for bacterial replication. This makes them effective against a broad spectrum of bacteria, including strains resistant to other antibiotics .
Antimalarial Drugs
The quinoline ring system has been a cornerstone in the development of antimalarial drugs. 4-Fluoroquinoline, in particular, has been used as a scaffold for synthesizing compounds like fluoroquine, which show significant activity against the malaria parasite .
Antineoplastic Agents
In cancer research, 4-Fluoroquinoline derivatives have shown promise as antineoplastic agents. They can act as enzyme inhibitors that disrupt cancer cell proliferation. Brequinar®, an analog of 4-Fluoroquinoline, is one such drug that has applications in transplantation medicine and the treatment of rheumatic arthritis and psoriasis .
Agricultural Applications
The agricultural industry benefits from the use of fluorinated quinolines, including 4-Fluoroquinoline, as they can serve as growth regulators or pesticides. Their unique properties help in controlling various plant diseases and pests .
Liquid Crystal Components
4-Fluoroquinoline compounds have found applications in the production of liquid crystals. Their structural properties contribute to the stability and performance of liquid crystal displays, which are used in a wide range of electronic devices .
Enzyme Inhibition
As enzyme inhibitors, 4-Fluoroquinoline derivatives can be designed to target specific enzymes involved in disease processes. This application is crucial in the development of new therapeutic agents for various diseases .
Heart Disease Treatments
Flosequinan, based on the quinoline structure, is a drug used for treating heart diseases. The fluorine atom’s presence in compounds like 4-Fluoroquinoline enhances their pharmacological properties, making them suitable for cardiovascular treatments .
Cyanine Dyes Production
The chemical industry utilizes 4-Fluoroquinoline in the synthesis of cyanine dyes. These dyes have applications in printing, textiles, and as fluorescent markers in biomedical research .
Wirkmechanismus
Target of Action
4-Fluoroquinoline, like other fluoroquinolones, primarily targets bacterial enzymes involved in DNA replication: DNA gyrase and topoisomerase IV . These enzymes play a crucial role in bacterial DNA replication, transcription, repair, and recombination .
Mode of Action
4-Fluoroquinoline interacts with its targets by binding to the enzyme-DNA complex, stabilizing DNA strand breaks created by DNA gyrase and topoisomerase IV . This interaction forms a ternary complex of the drug, enzyme, and DNA, which blocks the progression of the DNA replication fork . This inhibition of normal enzyme activity disrupts bacterial DNA synthesis, leading to rapid bacterial cell death .
Biochemical Pathways
The fluoroquinolones, including 4-Fluoroquinoline, are the only direct inhibitors of DNA synthesis . By binding to the enzyme-DNA complex, they stabilize DNA strand breaks created by DNA gyrase and topoisomerase IV . These complexes block the progress of the replication fork, thereby inhibiting DNA replication .
Pharmacokinetics
Fluoroquinolones are known for their advantageous pharmacokinetic properties, including high oral bioavailability, large volume of distribution, and broad-spectrum antimicrobial activity . These properties result in higher serum concentrations and lower minimum inhibitory concentrations (MICs), making them appropriate for the treatment of systemic infections .
Result of Action
The result of 4-Fluoroquinoline’s action is the inhibition of bacterial DNA synthesis, leading to rapid bacterial cell death . This is due to the formation of a ternary complex of the drug, enzyme, and DNA, which blocks the progression of the DNA replication fork .
Action Environment
The action of 4-Fluoroquinoline, like other fluoroquinolones, can be influenced by environmental factors. For instance, fluoroquinolones under ultraviolet radiation exposure can induce the formation of photoactivated molecules like singlet oxygen, superoxide anion radicals, and hydrogen peroxide . These molecules can alter biological systems, generating harmful effects like phototoxicity, photocarcinogenicity, and photoallergy .
Safety and Hazards
The use of fluoroquinolone antibiotics, including 4-Fluoroquinoline, is associated with the risk of disabling, long-lasting, and potentially irreversible side effects . These side effects can involve the nervous system, tendons, muscles, joints, and the central nervous system . Due to these risks, the use of fluoroquinolones is typically reserved for cases where the benefits clearly outweigh the risks .
Eigenschaften
IUPAC Name |
4-fluoroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FN/c10-8-5-6-11-9-4-2-1-3-7(8)9/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZCUJTLKJPQFSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=N2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80192593 | |
| Record name | Quinoline, 4-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80192593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoroquinoline | |
CAS RN |
394-70-7 | |
| Record name | 4-Fluoroquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=394-70-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Quinoline, 4-fluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000394707 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Quinoline, 4-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80192593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-fluoroquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of the position of the fluorine atom in fluoroquinolines regarding their genotoxicity?
A1: Research suggests that the position of the fluorine atom in fluoroquinolines plays a crucial role in their ability to interact with DNA and potentially cause damage. The study found that while 2- and 3-fluoroquinoline did not show significant mutagenic activity, 4-fluoroquinoline, along with 5-, 6-, 7-, and 8-fluoroquinoline, did not induce unscheduled DNA synthesis (UDS) in rat hepatocytes []. This indicates that positions 1-3 in the quinoline ring system, particularly the 4th position, are critical for the genotoxicity of these compounds.
Q2: What is the significance of studying the genotoxicity of compounds like 4-fluoroquinoline?
A3: Understanding the genotoxicity of chemicals like 4-fluoroquinoline is crucial for assessing their potential risks to human health and the environment []. Compounds exhibiting genotoxicity can potentially cause mutations in DNA, which may lead to various health problems, including cancer. Therefore, these studies provide valuable insights for developing safer drug candidates and for implementing appropriate safety measures in industrial and research settings.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




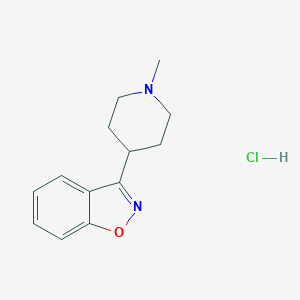



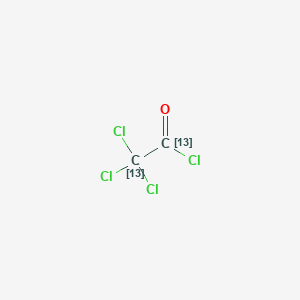
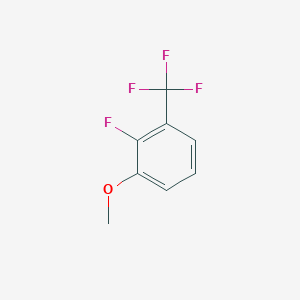
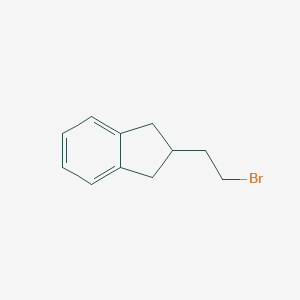

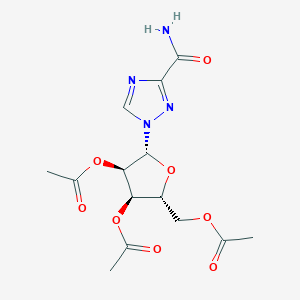

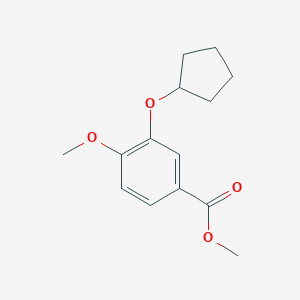
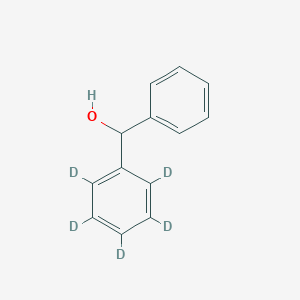
![3-Methyl-2-nitro-9H-pyrido[2,3-B]indole](/img/structure/B121724.png)